2,5-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Description

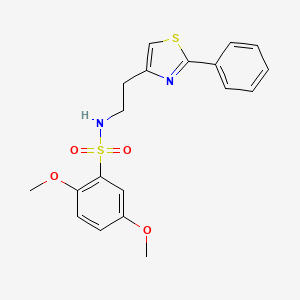

2,5-Dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,5-dimethoxy-substituted aromatic ring linked via a sulfonamide group to a 2-phenylthiazole-containing ethyl chain. This structure combines a sulfonamide pharmacophore with a thiazole heterocycle, a design strategy often employed to enhance binding affinity and selectivity toward biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2,5-dimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S2/c1-24-16-8-9-17(25-2)18(12-16)27(22,23)20-11-10-15-13-26-19(21-15)14-6-4-3-5-7-14/h3-9,12-13,20H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNUWHMBIWGMQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Thiazole Ring: The phenylthiazole moiety can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a phenacyl bromide with thiourea under basic conditions.

Attachment of the Thiazole to the Benzenesulfonamide: The phenylthiazole derivative is then reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the purification processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form quinones.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can reduce the sulfonamide group.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst or under acidic/basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, 2,5-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the thiazole ring and sulfonamide group suggests it might exhibit antimicrobial or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,5-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could facilitate binding to specific protein targets, while the sulfonamide group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Key Structural Differences :

- Heterocyclic Moieties : The target compound incorporates a 2-phenylthiazole group, whereas compounds 9–11 () feature a 2,3-dihydrobenzofuran or naphthalene system. Thiazoles are electron-rich heterocycles that may enhance interactions with hydrophobic pockets in biological targets compared to dihydrobenzofurans .

- Substituent Effects : The 2,5-dimethoxy group (shared with compound 10 ) likely improves solubility and modulates electronic properties compared to chloro (compound 9 ) or naphthalene (compound 11 ) substituents .

Physicochemical Properties

- Melting Points : Compound 10 (2,5-dimethoxy) has a lower melting point (124.9–125.8°C) than compound 9 (5-chloro-2-methoxy; 147.4–149.7°C), suggesting that methoxy groups reduce crystallinity compared to halogens. The target compound’s phenylthiazole group may further lower melting points due to increased steric bulk .

Analogous Compounds from Diverse Sources

- CAS 873010-27-6 (): A structural analog with a 4-methoxyphenyl-substituted thiazole, highlighting the role of aryl group substitutions in modulating activity.

- CAS 873010-44-7 (): Features a meta-tolyl group on the thiazole, suggesting that steric and electronic modifications on the thiazole ring are explored for structure-activity relationship (SAR) studies.

Biological Activity

2,5-Dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a compound of increasing interest due to its potential biological activities. This sulfonamide derivative integrates a thiazole moiety, which is known for various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- Dimethoxy groups : Contributing to lipophilicity and possibly enhancing bioavailability.

- Thiazole ring : Known for its role in antimicrobial and anticancer activities.

- Benzenesulfonamide : Imparts additional biological properties, particularly in antibacterial activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds with thiazole rings have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that derivatives similar to this compound exhibit low minimum inhibitory concentrations (MICs) against pathogenic strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 3.9 | S. aureus |

| Similar Thiazole Derivative | 4.5 | E. coli |

| Another Thiazole Compound | 6.0 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer properties of thiazole-containing compounds have also been well-documented. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the disruption of mitochondrial function and the modulation of apoptotic pathways . For instance, derivatives have shown significant cytotoxicity against colon carcinoma cells (HCT-15), with IC50 values indicating effective growth inhibition .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-15 | <10 | Induction of apoptosis |

| A549 (Lung Cancer) | <20 | Mitochondrial disruption |

| Caco-2 (Colon Cancer) | <15 | Cell cycle arrest |

The mechanisms underlying the biological activity of this compound involve:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase, a critical enzyme in folate synthesis.

- Disruption of Cell Membrane Integrity : Thiazole derivatives can integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Induction of Apoptosis in Cancer Cells : The compound may activate caspases and other apoptotic pathways in tumor cells.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of a series of thiazole derivatives, including those similar to the compound . Results indicated potent activity against multi-drug resistant strains .

- Cytotoxicity Assessment : In a comparative analysis using MTT assays, the cytotoxic effects were measured across different cancer cell lines. The results showed that compounds with similar structures induced significant cell death at low concentrations .

Q & A

Q. Table 1: Representative Synthesis Conditions

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.5–8.5 ppm) and sulfonamide linkage .

- UPLC/MS : Validates molecular weight (e.g., [M+H]⁺ for compound 10 : 487.2) and purity (>95%) .

- Melting Point : Sharp melting range (e.g., 124.9–125.8°C for compound 10 ) indicates crystalline purity .

Advanced: How does the substitution pattern on the benzenesulfonamide moiety affect binding affinity to biological targets such as α2A/5-HT7 receptors?

Methodological Answer:

Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., methoxy) enhance receptor binding by increasing electron density on the sulfonamide. For instance:

- 2,5-Dimethoxy substitution (compound 10 ) showed higher α2A/5-HT7 affinity compared to mono-methoxy analogs due to improved hydrophobic interactions .

- Thiazole ring : The 2-phenylthiazole group contributes to π-π stacking with receptor aromatic residues. Replacement with oxazole reduces activity .

Advanced: What strategies can resolve contradictions in biological activity data across different studies involving this sulfonamide derivative?

Methodological Answer:

- Standardized Assays : Use consistent receptor-binding protocols (e.g., radioligand displacement assays) to minimize variability .

- Control Experiments : Test compounds against known agonists/antagonists (e.g., clozapine for 5-HT7) to validate assay conditions .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values) and adjust for differences in cell lines or animal models .

Advanced: Are there reported polymorphic forms of this compound, and how do they impact physicochemical properties and bioactivity?

Methodological Answer:

Polymorphism in sulfonamides is well-documented. For example:

- Crystal Packing : X-ray diffraction (e.g., ) reveals hydrogen-bonding networks (N–H⋯O) that influence solubility and stability .

- Bioactivity : Amorphous forms may show higher dissolution rates but lower thermal stability compared to crystalline forms .

Advanced: What computational approaches predict the interaction mechanisms between this compound and its putative receptor targets?

Methodological Answer:

- Molecular Docking : Simulates ligand-receptor binding (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with Ser5.42 in 5-HT7) .

- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) .

Advanced: How do solvent polarity and reaction temperature influence the regioselectivity of sulfonamide-thiazole coupling reactions?

Methodological Answer:

- Solvent Polarity : Polar solvents (e.g., DMF) stabilize transition states, favoring sulfonamide formation over side products (e.g., used THF for 70% yield) .

- Temperature : Reflux (70–80°C) accelerates reaction kinetics but may promote decomposition if prolonged. Lower temperatures (40–50°C) improve selectivity in sensitive systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.